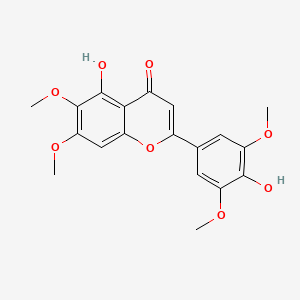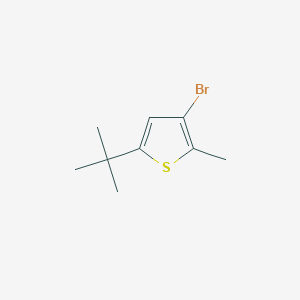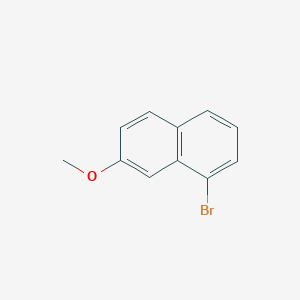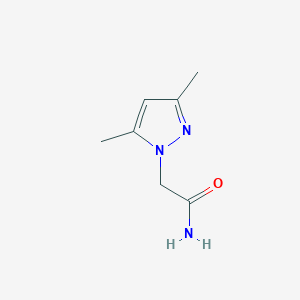
(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid
描述
7-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid (COQA) is an important organic compound that has a wide range of uses in both scientific and industrial applications. It is a highly versatile molecule that has a wide range of properties, making it suitable for a variety of applications. COQA is a small molecule that is synthesized by the reaction of 7-chloro-4-oxoquinoline and acetic acid. The structure of COQA consists of a quinoline ring with an acetic acid group attached to the nitrogen atom of the ring.
科学研究应用
(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of applications in scientific research. It is used as a substrate for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of a variety of pharmaceuticals and other organic compounds. Additionally, it is used as a catalyst in the synthesis of a variety of organic compounds. Furthermore, it is used as a reagent in the synthesis of a variety of polymers.
作用机制
(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a small molecule that is able to interact with a variety of biological targets. It is known to interact with enzymes, receptors, and other proteins. The exact mechanism of action of (7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is not yet fully understood. However, it is known to interact with the active site of enzymes and other proteins, leading to changes in their activity. Additionally, it is known to interact with receptors in the cell membrane, leading to changes in the cell signaling pathways.
Biochemical and Physiological Effects
(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of effects on biochemical and physiological processes. It is known to inhibit the activity of enzymes such as cytochrome P450, leading to changes in the metabolism of drugs and other compounds. Additionally, it is known to inhibit the activity of certain receptors, leading to changes in the cell signaling pathways. Furthermore, it is known to affect the expression of certain genes, leading to changes in the expression of proteins.
实验室实验的优点和局限性
(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a highly versatile molecule that has a wide range of properties, making it suitable for a variety of applications. It is a small molecule that is easy to synthesize and can be stored for long periods of time. Additionally, it is a relatively inexpensive molecule that is widely available. However, it is important to note that (7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a highly reactive molecule and should be used with caution in laboratory experiments.
未来方向
The future of (7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is very promising. There are a number of potential applications for this molecule. For example, it could be used to develop new drugs and other compounds for therapeutic use. Additionally, it could be used to develop new materials for industrial applications. Furthermore, it could be used to develop new catalysts for chemical reactions. Finally, it could be used to develop new methods for the synthesis of organic compounds.
属性
IUPAC Name |
2-(7-chloro-4-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-7-1-2-8-9(5-7)13(6-11(15)16)4-3-10(8)14/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGUUSYBWLKFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=CC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)

